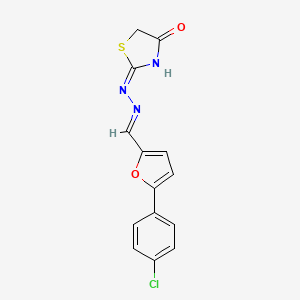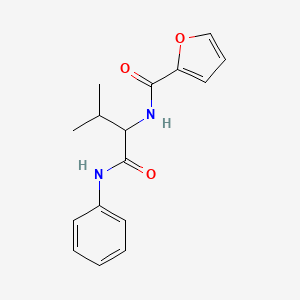
5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as CPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. CPTH is a thiazolidinone derivative that has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a critical role in the regulation of gene expression.
Mécanisme D'action
5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone inhibits the activity of HATs by binding to the active site of the enzyme. HATs catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histones. This process is important for the regulation of gene expression, as the acetylation of histones can alter the chromatin structure and promote the binding of transcription factors to DNA. This compound binds to the active site of HATs and prevents the transfer of the acetyl group, thereby inhibiting the acetylation of histones and regulating gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, prostate cancer, and leukemia cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development and metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in lab experiments is that it is a specific inhibitor of HATs, which allows for the selective inhibition of histone acetylation. This specificity reduces the potential for off-target effects and allows for the precise modulation of gene expression. However, one limitation of using this compound is that it is a relatively new compound, and its long-term effects on cells and organisms are not well understood. Additionally, this compound may have limited efficacy in certain types of cancer, and further research is needed to determine its potential applications.
Orientations Futures
There are several future directions for research on 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One area of research is the development of more potent and selective inhibitors of HATs. Additionally, further studies are needed to determine the long-term effects of this compound on cells and organisms. Another area of research is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the potential applications of this compound in other areas of research, such as epigenetics and neurobiology, should be explored.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 5-(4-chlorophenyl)-2-thiohydantoin. This intermediate is then treated with furfural in the presence of sodium hydroxide to form this compound. The overall synthesis of this compound is shown in Figure 1.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to have potential applications in the field of cancer research. It has been demonstrated that this compound can inhibit the activity of HATs, which are enzymes that are involved in the acetylation of histones. Histone acetylation plays a critical role in the regulation of gene expression, and aberrant histone acetylation has been linked to the development of cancer. By inhibiting the activity of HATs, this compound can potentially prevent the development of cancer by regulating the expression of genes that are involved in cell growth and proliferation.
Propriétés
IUPAC Name |
(2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-10-3-1-9(2-4-10)12-6-5-11(20-12)7-16-18-14-17-13(19)8-21-14/h1-7H,8H2,(H,17,18,19)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTUCDHIMAYDPK-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6056016.png)
![1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-N-phenyl-3-piperidinamine](/img/structure/B6056019.png)
![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6056042.png)

![2-furaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6056052.png)
![2-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6056057.png)

![3-butyl-1-methyl-4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperazinone](/img/structure/B6056072.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6056079.png)
![N-(1-cyclopropylethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6056083.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6056093.png)
![ethyl 4-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate](/img/structure/B6056113.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B6056121.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6056129.png)